molecular formula C18H17N3O3 B14867615 2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B14867615
M. Wt: 323.3 g/mol
InChI Key: QAICAQXKXHMQPO-UHFFFAOYSA-N
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Description

2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyano-4-methylpyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

What sets 2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-hydroxy-9-methyl-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-12-6-5-11-21-15(12)20-17(23)14(18(21)24)16(22)19-10-9-13-7-3-2-4-8-13/h2-8,11,23H,9-10H2,1H3,(H,19,22)

InChI Key

QAICAQXKXHMQPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC=CC=C3)O

Origin of Product

United States

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